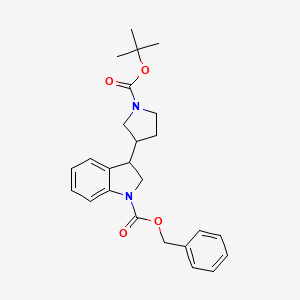
Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate, also known as BTPI, is an indoline-derived compound . It has a molecular weight of 436.55 . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for this compound is1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-9-12-20(16-27)22-17-28(23-14-8-7-13-21(22)23)25(30)31-18-19-10-5-4-6-11-19/h4-8,10-11,13-14,20,22H,9,12,15-18H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate are not available in the search results, it’s worth noting that similar compounds have been used in various chemical reactions. For instance, Benzyl 3-pyrroline-1-carboxylate has been used to prepare (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.55 . Unfortunately, the search results do not provide additional physical and chemical properties such as density, boiling point, and melting point.Wissenschaftliche Forschungsanwendungen
1. Development of Leukotriene Synthesis Inhibitors
One significant application is in the development of leukotriene synthesis inhibitors, particularly targeting 5-lipoxygenase-activating protein (FLAP). For instance, compounds have been designed to afford superior inhibition of leukotriene synthesis, demonstrating excellent pharmacokinetics and safety in rats and dogs. These compounds are characterized by the incorporation of heterocycles on the indole N-benzyl substituent, showing promise in treating conditions like asthma through effective leukotriene pathway modulation (Hutchinson et al., 2009).
2. Catalyst Development for Alkoxycarbonylation of Alkenes
Another application involves the development of advanced catalyst systems for alkoxycarbonylation of alkenes, a crucial process in homogeneous catalysis. Research has introduced a palladium catalyst that exhibits general alkoxycarbonylation across a wide range of olefins, including those that are sterically hindered. This advancement opens new avenues for synthesizing esters from almost any alkene, demonstrating the compound's role in enhancing catalytic efficiency and broadening the range of feedstocks for practical applications (Dong et al., 2017).
3. Directed C-H Bond Amination
The compound has also been used in directed C-H bond amination processes, where it serves as an efficient and economic source for introducing N-Boc protected amino groups into various substrates. This application is crucial for synthesizing complex molecules and pharmaceuticals by facilitating the amination of thiophene and benzene nucleus, proving the compound's utility in organic synthesis and drug development (Wippich et al., 2016).
4. Synthesis of Marine Alkaloid Analogues
Research has also explored the synthesis of deaza-analogues of marine alkaloids like topsentin, highlighting the compound's role in medicinal chemistry. These synthesized derivatives, involving the compound, have been evaluated for their anticancer activity, demonstrating moderate effectiveness against certain cancer cell lines. This application underscores the potential of using the compound in the discovery and development of new anticancer agents (Carbone et al., 2013).
Eigenschaften
IUPAC Name |
benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-25(2,3)31-23(28)26-14-13-19(15-26)21-16-27(22-12-8-7-11-20(21)22)24(29)30-17-18-9-5-4-6-10-18/h4-12,19,21H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSWBGQPCIQBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

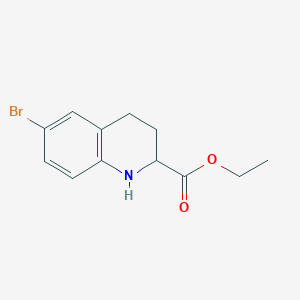
![Ethyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2706305.png)
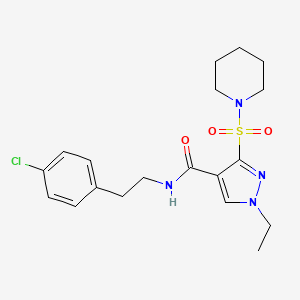
![2-(4-fluorophenyl)-7-[(2-methoxyethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2706308.png)

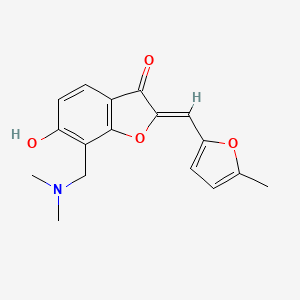

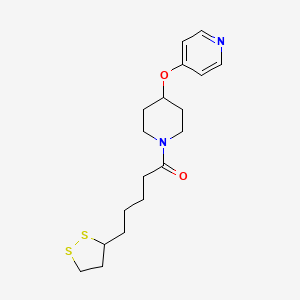

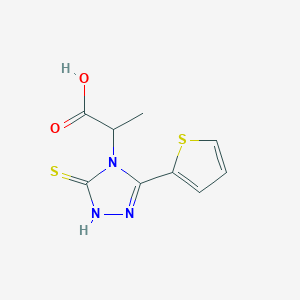
![5-chloro-2-methoxy-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2706320.png)
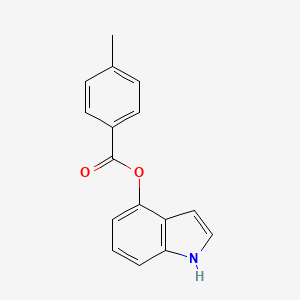
![1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2706326.png)